molecular formula C7H6N2O5 B13416333 4-Nitro-2-(nitromethyl)phenol

4-Nitro-2-(nitromethyl)phenol

Cat. No.: B13416333
M. Wt: 198.13 g/mol
InChI Key: YFJPYPAXKKYZFZ-UHFFFAOYSA-N
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Description

4-Nitro-2-(nitromethyl)phenol is an organic compound with the molecular formula C7H6N2O5 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with nitro groups and a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-(nitromethyl)phenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid in the presence of sulfuric acid. The reaction typically produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated by distillation and further purified by crystallization .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves a multi-step process. Initially, phenol is nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize the yield of the desired product. The resulting mixture is then subjected to separation techniques, such as distillation and crystallization, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(nitromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(nitromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(nitromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the disruption of cellular processes and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(nitromethyl)phenol is unique due to the presence of both nitro and nitromethyl groups on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other nitrophenols.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-nitro-2-(nitromethyl)phenol

InChI

InChI=1S/C7H6N2O5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2

InChI Key

YFJPYPAXKKYZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C[N+](=O)[O-])O

Origin of Product

United States

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